2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE
Overview
Description
2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Alkylation: The benzodiazole core is then alkylated with 4-(2-methylphenoxy)butyl bromide under basic conditions to introduce the butyl chain.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with GABA receptors, which can modulate neurotransmission and produce therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazole derivative used as an anxiolytic and muscle relaxant.
Clonazepam: A benzodiazole used in the treatment of epilepsy and panic disorders.
Uniqueness
2-METHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific structural features, such as the 2-methylphenoxybutyl group, which can impart distinct biological activities and pharmacokinetic properties compared to other benzodiazole derivatives.
Properties
IUPAC Name |
2-methyl-N-[2-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18(2)24(28)25-15-14-23-26-20-11-5-6-12-21(20)27(23)16-8-9-17-29-22-13-7-4-10-19(22)3/h4-7,10-13,18H,8-9,14-17H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFXBLREKDQKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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